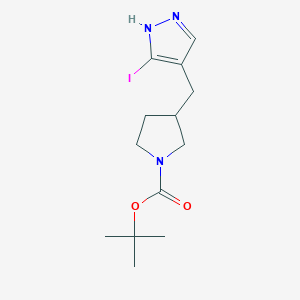
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with an iodine atom, a pyrrolidine ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides. The resulting product is then reacted with alkyl hydrazines to form the pyrazole ring Finally, the pyrrolidine ring is introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
The pyrazole ring is a common motif in many biologically active compounds, and the presence of the iodine atom can enhance the compound’s bioavailability and binding affinity to certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-(methylamino)but-2-enoate
Uniqueness
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom in the pyrazole ring, which can enhance its biological activity and binding affinity. Additionally, the combination of the pyrazole and pyrrolidine rings provides a versatile scaffold for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C13H20IN3O2 |
|---|---|
Peso molecular |
377.22 g/mol |
Nombre IUPAC |
tert-butyl 3-[(5-iodo-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)6-10-7-15-16-11(10)14/h7,9H,4-6,8H2,1-3H3,(H,15,16) |
Clave InChI |
LZOQCLJVXYFXCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CC2=C(NN=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


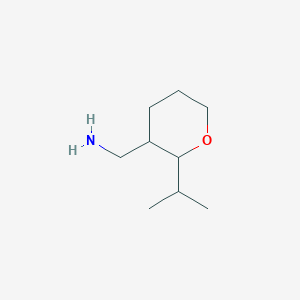
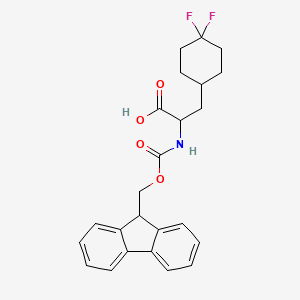
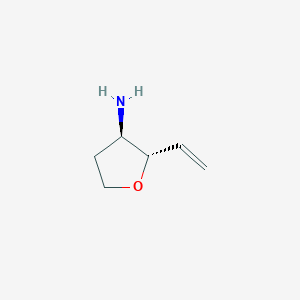
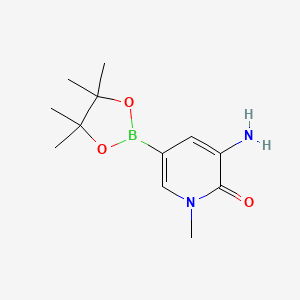
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
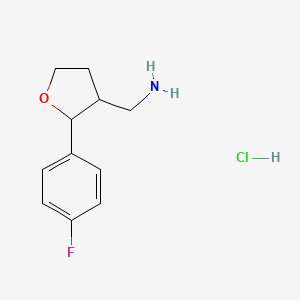

![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)


![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)

